molecular formula C8H10N2O3 B3325455 Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate CAS No. 2133444-68-3

Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

Cat. No. B3325455
M. Wt: 182.18
InChI Key: ZWJXUKXNOYFBSQ-UHFFFAOYSA-N
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Description

“Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate” is a chemical compound used for pharmaceutical testing . It has a CAS Number of 2133444-68-3 and a molecular weight of 182.18 .


Molecular Structure Analysis

The linear formula for “Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate” is C8H10N2O3 . More detailed structural information, such as the 3D structure, is not available in the search results.


Physical And Chemical Properties Analysis

“Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate” is a solid at room temperature . It should be stored in a dry environment at 2-8°C . More detailed physical and chemical properties, such as melting point, boiling point, and density, are not available in the search results.

Safety And Hazards

“Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate” is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-8(11)7-5-4-13-3-2-6(5)9-10-7/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJXUKXNOYFBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1COCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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